2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,4-dimethylbenzenesulfonyl group, a 4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety, and a 3-fluoro-4-methylphenyl substituent. Its design incorporates multiple functional groups that influence its physicochemical and biological properties. The fluorinated aryl ring likely impacts lipophilicity and metabolic stability. Such structural attributes are characteristic of bioactive molecules targeting enzymes or receptors requiring multipoint interactions .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-14-7-9-20(11-16(14)3)32(30,31)23-17(4)10-18(5)27(24(23)29)13-22(28)26-19-8-6-15(2)21(25)12-19/h6-12H,13H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWGRIKTNUKKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=C(C=C3)C)F)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that exhibits significant biological activity. Its structure incorporates a dihydropyridine ring and a sulfonamide moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . The presence of functional groups such as the sulfonamide and the dihydropyridine ring suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group can form strong hydrogen bonds with active sites on proteins, potentially inhibiting enzymatic activity. Additionally, the dihydropyridine structure may influence calcium channel modulation, which is crucial in various physiological processes.
Anticancer Activity
Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation (Table 1).
| Concentration (µg/ml) | MCF-7 Cell Inhibition (%) | A549 Cell Inhibition (%) |
|---|---|---|
| 12.5 | 30 | 25 |
| 25 | 50 | 45 |
| 50 | 75 | 70 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro assays revealed:
- Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition at concentrations ranging from 10 to 50 µg/ml.
Case Studies
- Study on Anticancer Efficacy : A recent publication reported that the compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells through caspase activation pathways. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapy.
- Antimicrobial Evaluation : Another study investigated the antimicrobial effects of similar compounds derived from dihydropyridine structures. The findings supported that modifications in the sulfonamide group enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The compound shares a common acetamide backbone with other N-substituted 2-arylacetamides, which are noted for their structural resemblance to benzylpenicillin’s lateral chain and their utility as ligands or bioactive agents . Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Structural Rigidity vs. Flexibility: The target compound’s dihydropyridinone core imposes conformational constraints compared to the more flexible 2-(4-bromophenyl) analog . This rigidity may enhance target selectivity but reduce solubility.
Lipophilicity Trends : Fluorine and methyl groups in the target compound balance polarity and lipophilicity, contrasting with the highly lipophilic naphthalene-containing analog .
Stereochemical Complexity : Compounds m, n, and o highlight the role of stereochemistry in bioactivity, suggesting that the target compound’s lack of chiral centers may simplify synthesis but limit stereoselective interactions.
Research Implications and Gaps
- Bioactivity Prediction : While the target compound’s structural motifs (e.g., sulfonyl, fluorinated aryl) are associated with antimicrobial and anti-inflammatory activities , explicit bioactivity data are absent. Comparative studies with analogs suggest prioritized testing against penicillin-binding proteins or kinases.
- Crystallographic Analysis : The compound’s crystallization behavior, inferred from similar acetamides, likely involves chain-like packing via N–H⋯O bonds, with sulfonyl groups stabilizing layered structures .
- Synthetic Challenges : The presence of multiple methyl and sulfonyl groups may complicate purification, as seen in analogs requiring slow evaporation for crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
